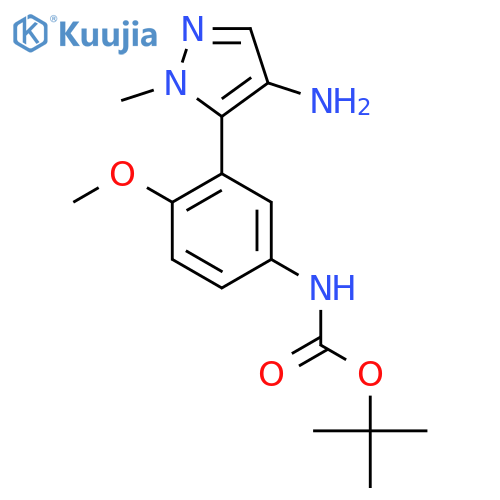Cas no 2229102-26-3 (tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)
tert-Butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamateは、有機合成中間体として重要な化合物です。この化合物は、ピラゾール環とメトキシフェニル基を有する特異な構造を持ち、医薬品や農薬の開発において有用な骨格を提供します。アミノ基とtert-ブトキシカルボニル(Boc)保護基を併せ持つため、選択的な反応が可能であり、多段階合成における利便性が高いです。さらに、安定性に優れ、保管や取り扱いが容易である点も特徴です。この化合物は、創薬研究や精密有機合成の分野で幅広く活用されることが期待されます。

2229102-26-3 structure
商品名:tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate
- EN300-1883142
- 2229102-26-3
- tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate
-
- インチ: 1S/C16H22N4O3/c1-16(2,3)23-15(21)19-10-6-7-13(22-5)11(8-10)14-12(17)9-18-20(14)4/h6-9H,17H2,1-5H3,(H,19,21)
- InChIKey: YFPJPTKHZLVMIX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=C(C=1)C1=C(C=NN1C)N)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 318.16919058g/mol
- どういたいしつりょう: 318.16919058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 91.4Ų
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883142-5.0g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 5g |
$3894.0 | 2023-06-01 | ||
| Enamine | EN300-1883142-10.0g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 10g |
$5774.0 | 2023-06-01 | ||
| Enamine | EN300-1883142-1.0g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 1g |
$1343.0 | 2023-06-01 | ||
| Enamine | EN300-1883142-0.05g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.05g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1883142-10g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 10g |
$5774.0 | 2023-09-18 | ||
| Enamine | EN300-1883142-2.5g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 2.5g |
$2631.0 | 2023-09-18 | ||
| Enamine | EN300-1883142-0.5g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.5g |
$1289.0 | 2023-09-18 | ||
| Enamine | EN300-1883142-1g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 1g |
$1343.0 | 2023-09-18 | ||
| Enamine | EN300-1883142-0.1g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.1g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1883142-0.25g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.25g |
$1235.0 | 2023-09-18 |
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate 関連文献
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
2229102-26-3 (tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate) 関連製品
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
